Cas no 1246646-23-0 (Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate)

Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate is a spirocyclic compound featuring a fused azetidine and bicyclo[3.2.1]octane framework. Its rigid, three-dimensional structure enhances stereochemical control, making it valuable in medicinal chemistry for scaffold diversification and drug design. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. This compound serves as a versatile intermediate in the synthesis of complex heterocycles, particularly for targeting bioactive molecules with constrained geometries. Its high purity and well-defined reactivity profile facilitate efficient downstream modifications, supporting applications in pharmaceutical research and development.
Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate structure
1246646-23-0 structure
商品名:Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate
CAS番号:1246646-23-0
MF:C14H22N2O3
メガワット:266.336083889008
MDL:MFCD18083843
CID:4564433
PubChem ID:45489944

Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate
    • tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate
    • tert-butyl 4-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate
    • Spiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylic acid, 2'-oxo-, 1,1-dimethylethyl ester
    • AKOS037647424
    • AS-73601
    • 1246646-23-0
    • tert-Butyl2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate
    • WZB64623
    • CS-WAA0062
    • CS-0035409
    • Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate
    • MDL: MFCD18083843
    • インチ: 1S/C14H22N2O3/c1-13(2,3)19-12(18)16-9-4-5-10(16)7-14(6-9)8-15-11(14)17/h9-10H,4-8H2,1-3H3,(H,15,17)
    • InChIKey: GKQNSWIQQQHWOO-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2(CN1)CC1CCC(C2)N1C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 266.16304257 g/mol
  • どういたいしつりょう: 266.16304257 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 413
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 58.6
  • ぶんしりょう: 266.34

Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM476225-250mg
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate
1246646-23-0 95%+
250mg
$1725 2023-01-10
Chemenu
CM476225-50mg
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate
1246646-23-0 95%+
50mg
$675 2023-01-10
Aaron
AR01CDJ5-100mg
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate
1246646-23-0 97%
100mg
$974.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106049-100mg
tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate
1246646-23-0 97%
100mg
¥8677.00 2024-08-09
A2B Chem LLC
AW55925-100mg
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate
1246646-23-0 97%
100mg
$1216.00 2024-04-20
A2B Chem LLC
AW55925-1g
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate
1246646-23-0 95+%
1g
$4910.00 2024-04-20
Aaron
AR01CDJ5-200mg
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate
1246646-23-0 97%
200mg
$1375.00 2025-02-10
eNovation Chemicals LLC
D773637-50mg
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate
1246646-23-0 97%
50mg
$680 2024-06-06
Chemenu
CM476225-100mg
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate
1246646-23-0 95%+
100mg
$1080 2023-01-10
A2B Chem LLC
AW55925-200mg
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,3'-azetidine]-8-carboxylate
1246646-23-0 97%
200mg
$1712.00 2024-04-20

Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate 関連文献

Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylateに関する追加情報

Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate (CAS No. 1246646-23-0): A Comprehensive Overview

Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate, identified by its CAS number 1246646-23-0, is a structurally complex compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic derivative features a unique combination of heterocyclic and carbonyl functionalities, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of Tert-butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate incorporates an azaspiro framework, which is known for its potential to interact with biological targets in a highly specific manner. The presence of a tert-butyl group at the carboxyl position enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability. These structural characteristics make it an intriguing molecule for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of Tert-butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate with biological targets. Studies have shown that the spirocyclic core can mimic the conformational flexibility of natural products, thereby increasing the likelihood of binding to specific enzymes or receptors. This property is particularly valuable in the development of small-molecule inhibitors for therapeutic purposes.

In addition to its structural advantages, Tert-butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate has demonstrated potential in various preclinical studies. Research has highlighted its ability to modulate key biological pathways associated with inflammation, cancer, and neurodegenerative diseases. For instance, preliminary data suggest that this compound may interfere with the activity of certain kinases involved in cell proliferation and survival, making it a candidate for further investigation in oncology research.

The synthesis of Tert-butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate presents both challenges and opportunities for synthetic chemists. The spirocyclic framework requires precise control over reaction conditions to ensure high yield and purity. However, recent methodologies involving transition metal catalysis and asymmetric synthesis have improved the efficiency of its preparation, opening doors for large-scale production and further derivatization.

The pharmacokinetic properties of Tert-butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate are also of considerable interest. Studies have begun to explore its metabolic stability and excretion pathways, which are critical factors in determining its clinical efficacy and safety profile. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its degradation products and metabolic intermediates.

The potential applications of Tert-butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its unique structural features and chemical properties. For example, derivatives of this compound may exhibit herbicidal or fungicidal activity when incorporated into crop protection formulations.

As our understanding of molecular interactions continues to evolve, the role of compounds like Tert-butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate in drug discovery is likely to expand further. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

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